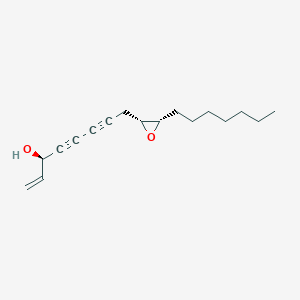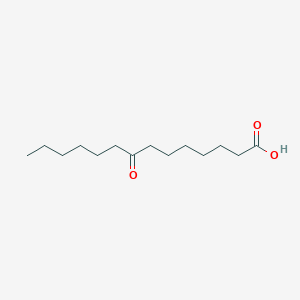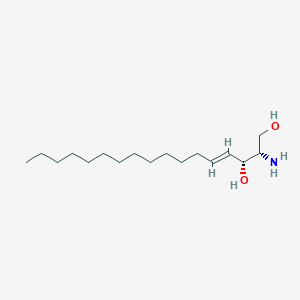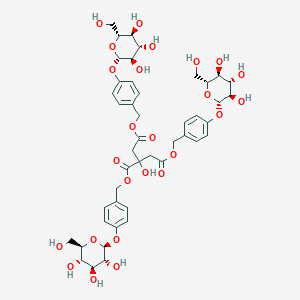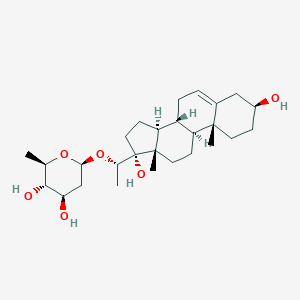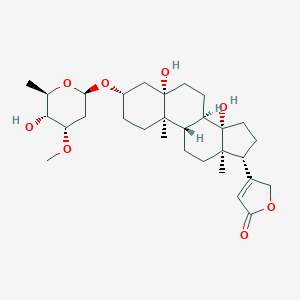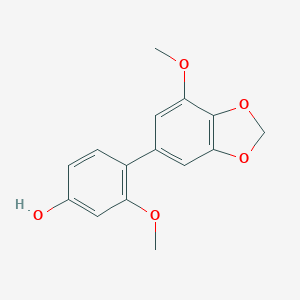
3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol, also known as 7-hydroxykratom alkaloid or 7-OH, is a natural compound found in the leaves of Mitragyna speciosa, commonly known as kratom. Kratom is a tropical evergreen tree native to Southeast Asia, and its leaves have been traditionally used for their medicinal properties. 7-OH is a promising compound that has gained attention in recent years due to its potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 7-OH involves its interaction with the mu-opioid receptors in the brain. It acts as a partial agonist, meaning it binds to the receptor and activates it to a lesser extent than a full agonist such as morphine. This results in a milder analgesic effect and a lower risk of addiction and tolerance development.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-OH are similar to those of other opioids, including pain relief, sedation, and euphoria. However, 7-OH has been shown to have a lower risk of addiction and tolerance development than other opioids. It also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-OH in lab experiments is its natural origin, which makes it a safer and more ethical alternative to synthetic compounds. It also has a lower risk of addiction and tolerance development than other opioids, making it a promising candidate for pain management. However, one limitation is the difficulty in obtaining pure 7-OH due to the complex extraction and purification process. It is also difficult to control the dosage and concentration of 7-OH in lab experiments, which may affect the reproducibility and reliability of the results.
Zukünftige Richtungen
There are several future directions for the research on 7-OH, including:
1. Clinical Trials: Further clinical trials are needed to evaluate the safety and efficacy of 7-OH as a treatment for various diseases.
2. Molecular Mechanisms: More research is needed to understand the molecular mechanisms of 7-OH's analgesic, anti-inflammatory, and antioxidant properties.
3. Formulation Development: Research is needed to develop safe and effective formulations of 7-OH for clinical use.
4. Pharmacokinetics: Further research is needed to understand the pharmacokinetics of 7-OH, including its absorption, distribution, metabolism, and excretion.
Conclusion
In conclusion, 3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol, also known as 3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenoltom alkaloid or 7-OH, is a natural compound found in the leaves of Mitragyna speciosa. It has shown promising therapeutic benefits, including analgesic, anti-inflammatory, and antioxidant properties. Further research is needed to evaluate its safety and efficacy as a treatment for various diseases and to understand its molecular mechanisms. 7-OH is a promising compound that has the potential to revolutionize the field of pain management and provide new treatments for inflammatory and oxidative stress-related diseases.
Synthesemethoden
The synthesis method of 7-OH involves the extraction of kratom leaves using solvents such as ethanol or methanol. The extract is then subjected to various purification steps, including acid-base extraction and chromatography, to isolate 7-OH. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
7-OH has been the subject of several scientific studies due to its potential therapeutic benefits. It has been shown to have analgesic, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various diseases. Some of the scientific research applications of 7-OH include:
1. Pain Management: 7-OH has been shown to have potent analgesic properties, making it a potential alternative to opioid-based painkillers. It acts on the mu-opioid receptors in the brain, which are responsible for pain perception, to provide pain relief.
2. Anti-Inflammatory: 7-OH has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. It inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
3. Antioxidant: 7-OH has been shown to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. It scavenges free radicals and reduces oxidative damage to cells.
Eigenschaften
CAS-Nummer |
136051-65-5 |
|---|---|
Produktname |
3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol |
Molekularformel |
C15H14O5 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
3-methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol |
InChI |
InChI=1S/C15H14O5/c1-17-12-7-10(16)3-4-11(12)9-5-13(18-2)15-14(6-9)19-8-20-15/h3-7,16H,8H2,1-2H3 |
InChI-Schlüssel |
AJPLNVVDRIKWPU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1OCO2)C3=C(C=C(C=C3)O)OC |
Kanonische SMILES |
COC1=CC(=CC2=C1OCO2)C3=C(C=C(C=C3)O)OC |
Synonyme |
3'-HDMDB 3'-hydroxy-5,5'-dimethoxy-3,4-methylenedioxybiphenyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



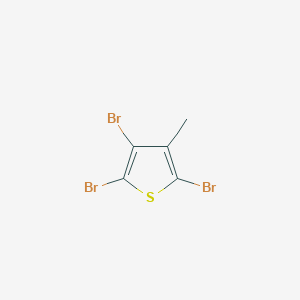
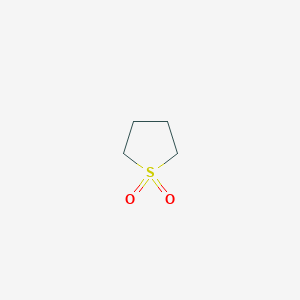
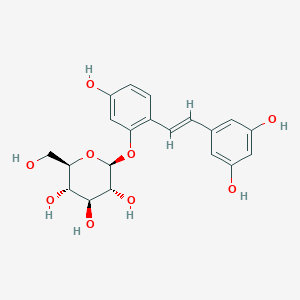
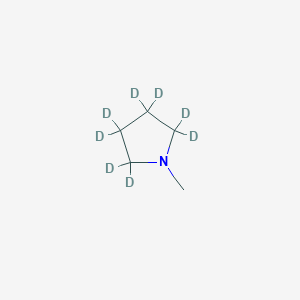
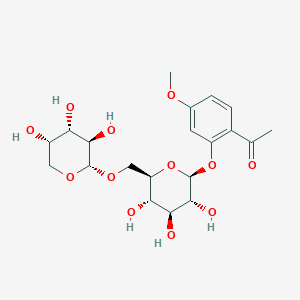

![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)
